5-broMo-3-chloro-6-nitro-1H-indazole

Descripción general

Descripción

5-Bromo-3-chloro-6-nitro-1H-indazole is a heterocyclic organic compound . It contains a total of 18 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .

Synthesis Analysis

The synthesis of 5-broMo-3-chloro-6-nitro-1H-indazole can be achieved by nitration of 1-bromo-2-chloro-4-methylbenzene to prepare 1-bromo-2-chloro-4-methylbenzene. This is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine, which is finally cyclized to yield 5-broMo-3-chloro-6-nitro-1H-indazole .Molecular Structure Analysis

The molecular formula of 5-broMo-3-chloro-6-nitro-1H-indazole is C7H3BrClN3O2 . The average mass is 276.475 Da and the monoisotopic mass is 274.909698 Da .Aplicaciones Científicas De Investigación

Anti-inflammatory Agents

Indazole derivatives have been explored for their potential as anti-inflammatory agents. They have been synthesized and screened for in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . For example, compounds like 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine have shown to inhibit the production of inflammatory mediators in osteoarthritis cartilage .

Anticancer Activity

Indazole derivatives have been evaluated for their antiproliferative activities against various tumor cell lines derived from clinically isolated cancer types, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers . These compounds have shown the ability to inhibit cell growth, making them promising candidates for anticancer research.

Antimicrobial Properties

The indazole nucleus has been associated with antimicrobial properties. Derivatives of indazole have been tested against a range of microbial pathogens, and their activity suggests potential applications in developing new antimicrobial agents .

Anti-HIV Activity

Indazole derivatives have also been investigated for their potential use in anti-HIV therapies. Their ability to inhibit the replication of the HIV virus makes them valuable for further research in the treatment of HIV/AIDS .

Hypoglycemic Effects

Research has indicated that indazole compounds may possess hypoglycemic effects, which could be beneficial in the treatment of diabetes. By modulating blood sugar levels, these compounds could serve as a basis for developing new diabetes medications .

Neuroprotective Effects

Some indazole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Enzyme Inhibition

Indazole derivatives have been used to inhibit various enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory process. By inhibiting these enzymes, indazole compounds can modulate biological pathways and have therapeutic applications .

Safety and Hazards

Direcciones Futuras

Indazole-containing compounds have a wide variety of medicinal applications and have been used in the development of new drugs . The synthesis of indazoles, including 5-broMo-3-chloro-6-nitro-1H-indazole, is an active area of research, with recent studies focusing on the development of new synthetic approaches .

Mecanismo De Acción

Target of Action

Indazole derivatives, which 5-bromo-3-chloro-6-nitro-1h-indazole is a part of, are known to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a significant role in cell biology and have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal effects . For instance, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Biochemical Pathways

Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound would have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

5-bromo-3-chloro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBVQNHVYIPVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742632 | |

| Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929617-32-3 | |

| Record name | 5-Bromo-3-chloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

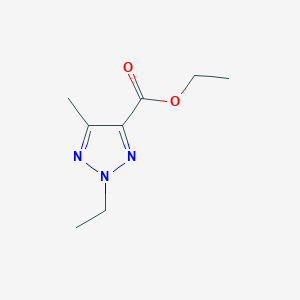

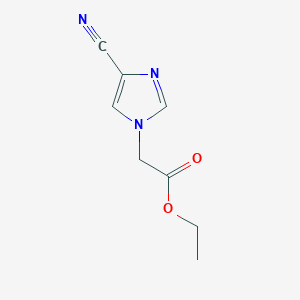

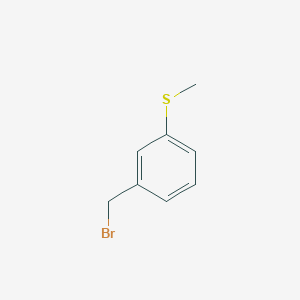

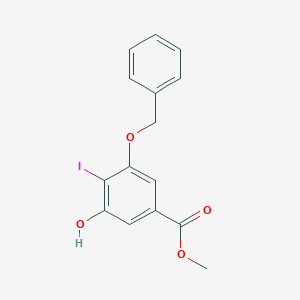

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)